molecular formula C16H15NO4 B5850204 2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid

2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid

Cat. No. B5850204
M. Wt: 285.29 g/mol
InChI Key: BKECFGDNPCKWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid, also known as MMB, is a chemical compound that has attracted significant attention in the scientific research community due to its potential applications in various fields. MMB is a derivative of benzoic acid and has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in various cellular processes. 2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid has been shown to inhibit the activity of the proteasome, a complex of proteins that plays a key role in the degradation of damaged or unwanted proteins in cells.
Biochemical and Physiological Effects:
2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid has been found to exhibit several biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. 2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid has also been shown to have anti-inflammatory and antioxidant properties, and to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid in lab experiments is its ability to selectively target certain enzymes and proteins, making it a valuable tool for studying the role of these molecules in various cellular processes. However, one limitation of using 2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid is its potential toxicity, which must be carefully monitored in order to avoid adverse effects on cells and tissues.

Future Directions

There are several future directions for research on 2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid, including its potential use as a therapeutic agent for cancer and other diseases, its use in the development of new materials, and its role in various cellular processes. Further research is needed to fully understand the mechanism of action of 2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid and its potential applications in various fields.

Synthesis Methods

2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid can be synthesized using a variety of methods, including the reaction of 4-methoxybenzoyl chloride with 6-methylbenzoic acid in the presence of a base such as triethylamine. Another method involves the reaction of 4-methoxyaniline with 6-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid has been found to exhibit several potential applications in scientific research, including its use as a fluorescent probe for detecting protein-protein interactions and as a potential therapeutic agent for treating cancer and other diseases. 2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid has also been studied for its potential use in the development of new materials and as a precursor for the synthesis of other chemical compounds.

properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-10-4-3-5-13(14(10)16(19)20)17-15(18)11-6-8-12(21-2)9-7-11/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKECFGDNPCKWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Methoxyphenyl)carbonyl]amino}-6-methylbenzoic acid

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